2-(ethylsulfinyl)propane

Description

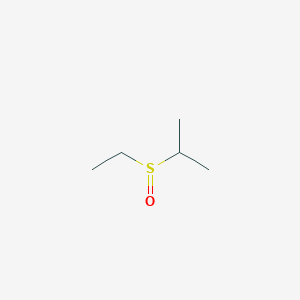

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4-7(6)5(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWSGFWYGDIGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605764 | |

| Record name | 2-(Ethanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25432-19-3 | |

| Record name | 2-(Ethanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-(ethylsulfinyl)propane

The most common and direct method for synthesizing 2-(ethylsulfinyl)propane is through the oxidation of its sulfide (B99878) precursor, 2-(ethylthio)propane. This transformation involves the addition of a single oxygen atom to the sulfur atom.

The oxidation of alkyl sulfides to sulfoxides is a fundamental transformation in organic chemistry. fiveable.me A variety of oxidizing agents have been developed to achieve this conversion with high efficiency and selectivity, minimizing the over-oxidation to the corresponding sulfone.

A diverse array of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. jchemrev.com Hydrogen peroxide is a common and environmentally benign oxidant, often used in the presence of a catalyst. researchgate.net Other peroxy compounds like peracids (e.g., perbenzoic acid and peracetic acid) are also effective. jchemrev.com

For more controlled and selective oxidations, reagents such as iodosobenzene (B1197198) and iodoxybenzoic acid (IBX) have proven useful, particularly for sensitive substrates. jchemrev.com The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to maximize the yield of the sulfoxide (B87167) and prevent the formation of the sulfone byproduct.

Table 1: Common Oxidizing Reagents for Sulfide to Sulfoxide Conversion

| Oxidizing Reagent | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., Mo(VI)), room temp. | Green reagent, water as byproduct. researchgate.net |

| Peracetic Acid | Room temperature | Effective for many sulfides. jchemrev.com |

| Iodosobenzene | Mild conditions | High chemoselectivity. jchemrev.com |

| Iodoxybenzoic Acid (IBX) | Room temperature, short reaction times | Good for functional group tolerance. jchemrev.com |

This table provides a summary of common oxidizing agents and their typical reaction conditions and advantages.

Given that 2-(ethylsulfinyl)propane is a chiral molecule, the development of stereoselective oxidation methods is of paramount importance. fiveable.meacs.org This allows for the preferential formation of one enantiomer over the other.

Enantioselective oxidation can be achieved using chiral oxidizing agents, such as chiral oxaziridines, or through the use of a stoichiometric or catalytic amount of a chiral metal complex. researchgate.netmedcraveonline.com Titanium complexes with chiral diol ligands, for instance, have been shown to mediate highly enantioselective oxidations of sulfides. researchgate.netnih.govacs.org Another approach involves using enzymes, which can offer high levels of stereoselectivity under mild, aqueous conditions. nih.gov Electrochemical methods using modified electrodes also present a viable route for asymmetric sulfide oxidation. beilstein-journals.org

Achieving a high degree of stereochemical control is a central challenge in the synthesis of chiral sulfoxides like 2-(ethylsulfinyl)propane. fiveable.meacs.org The stereochemical outcome of the oxidation can be influenced by several factors, including the structure of the sulfide, the nature of the oxidant, and the presence of chiral auxiliaries or catalysts. medcraveonline.comrsc.org

For substrates with existing stereocenters, diastereoselective oxidation can be achieved by directing the approach of the oxidizing agent. rsc.org This has been demonstrated with high selectivity in systems where a nearby functional group can coordinate to the oxidant. rsc.orgrsc.org The use of chiral auxiliaries attached to the sulfide can also effectively control the stereochemistry of the newly formed sulfoxide center. fiveable.me

Oxidative Transformations of Alkyl Sulfides to Sulfinyl Compounds

Selection of Oxidizing Reagents and Optimized Reaction Conditions

Indirect Synthetic Routes to the 2-(ethylsulfinyl)propane Scaffold

Beyond the direct oxidation of the corresponding sulfide, 2-(ethylsulfinyl)propane can be synthesized through indirect routes that involve the construction of the propane (B168953) carbon backbone with a pre-existing sulfinyl moiety.

This strategy involves starting with a smaller molecule already containing the chiral sulfinyl group and then building the ethyl and isopropyl groups around it. A key approach in this category is the reaction of a chiral α-sulfinyl carbanion with an appropriate electrophile. For instance, a methylsulfinylmethyl carbanion could be reacted with an ethylating agent, followed by reaction with an isopropylating agent, or vice versa.

Another method involves the Michael addition of a nucleophile to an α,β-unsaturated sulfoxide. For example, the addition of an ethyl nucleophile to a propenyl sulfoxide derivative could be a potential route. The stereochemistry of the final product in these cases is often directed by the pre-existing chiral sulfinyl group. medcraveonline.com These methods offer a powerful way to control the absolute stereochemistry of the final product, as the chiral sulfinyl group can be prepared in high enantiomeric purity beforehand.

Construction of the Propane Carbon Backbone with Pre-existing Sulfinyl Moieties

Asymmetric Synthesis of Chiral Sulfinylpropane Derivatives

The sulfur atom in 2-(ethylsulfinyl)propane is a stereocenter, meaning the compound can exist as two enantiomers, (R)-2-(ethylsulfinyl)propane and (S)-2-(ethylsulfinyl)propane. The synthesis of enantiomerically enriched or pure forms of this compound requires asymmetric synthesis strategies. These methods are crucial for applications where a specific stereoisomer is required, such as in pharmaceuticals or as chiral auxiliaries in other chemical syntheses.

Chiral Auxiliary-Mediated Approaches

One of the classical and most reliable methods for the synthesis of chiral sulfoxides is the use of a chiral auxiliary. This approach, pioneered by Andersen, involves the reaction of a nucleophilic organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. wiley-vch.de

For the synthesis of a chiral 2-(ethylsulfinyl)propane derivative, the process would commence with the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated by chromatography. The desired diastereomer is subsequently treated with an organometallic reagent, like an ethyl Grignard reagent (ethylmagnesium bromide), which proceeds via a stereospecific nucleophilic substitution at the sulfur center, typically with inversion of configuration, to yield the enantiomerically enriched sulfoxide. The chiral auxiliary, menthol, is liberated in the process and can be recovered.

Table 1: Plausible Reaction Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Reagents | Product | Stereochemistry |

| 1 | Isopropanesulfinyl chloride, (-)-Methanol | Pyridine | Diastereomeric (-)-menthyl isopropanesulfinates | Mixture of diastereomers |

| 2 | Separated diastereomer of (-)-menthyl isopropanesulfinate | Ethylmagnesium bromide | Enantiomerically enriched 2-(ethylsulfinyl)propane | Inversion at sulfur |

This method's key advantage is the high enantiomeric purity of the final product, which is determined by the diastereomeric purity of the separated sulfinate ester.

Catalytic Asymmetric Oxidations

Catalytic asymmetric oxidation of prochiral sulfides represents a more atom-economical and modern approach to chiral sulfoxides. ias.ac.in This method involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation of 2-(ethylthio)propane.

Several catalytic systems have been developed for this purpose. The most notable include transition metal complexes with chiral ligands. The Kagan-Modena and Sharpless methods are seminal examples in this field. wiley-vch.delibretexts.org These methods typically utilize a titanium or vanadium catalyst in conjunction with a chiral ligand, such as diethyl tartrate (DET), and a hydroperoxide oxidant, like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). wiley-vch.deacs.org The chiral catalyst creates a chiral environment around the sulfur atom of the thioether, directing the oxidant to one of its enantiotopic faces, thus leading to the preferential formation of one enantiomer of the sulfoxide.

Table 2: Representative Catalytic Systems for Asymmetric Sulfide Oxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) |

| Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | 80-95% |

| Vanadyl Acetylacetonate | Chiral Schiff Base | Hydrogen Peroxide | 70-90% |

| Iron(III) Salen Complex | Chiral Salen Ligand | Hydrogen Peroxide | 60-85% |

The enantiomeric excess (ee) obtained is highly dependent on the substrate, the specific catalyst system, and the reaction conditions. Optimization of parameters such as temperature, solvent, and the nature of the oxidant is often necessary to achieve high selectivity.

Biocatalytic Pathways to Chiral Sulfoxides

Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. researchgate.net The use of enzymes or whole microorganisms to perform stereoselective oxidations offers several advantages, including high enantioselectivity, mild reaction conditions (typically at or near ambient temperature and neutral pH), and the use of environmentally friendly oxidants like molecular oxygen.

For the synthesis of chiral 2-(ethylsulfinyl)propane, certain monooxygenase enzymes are capable of catalyzing the asymmetric oxidation of 2-(ethylthio)propane. These enzymes, often found in fungi such as Aspergillus niger or bacteria, can exhibit remarkable enantioselectivity. acs.org The reaction is typically performed in an aqueous medium, where the substrate is incubated with the whole cells of the microorganism or an isolated enzyme preparation. The enzyme's active site provides the chiral environment necessary to direct the oxidation to one of the prochiral faces of the sulfur atom.

Table 3: Examples of Biocatalytic Systems for Asymmetric Sulfide Oxidation

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Aspergillus niger (whole cells) | 2-(ethylthio)propane | (S)-2-(ethylsulfinyl)propane | >95% |

| Cyclohexanone monooxygenase (isolated enzyme) | 2-(ethylthio)propane | (R)-2-(ethylsulfinyl)propane | >99% |

The choice of biocatalyst can often determine which enantiomer of the sulfoxide is produced. This substrate specificity and enantioselectivity make biocatalysis a highly attractive method for the synthesis of enantiopure sulfoxides for pharmaceutical and other specialized applications.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 2-(ethylsulfinyl)propane, the structure suggests four unique sets of protons. The electronegativity of the sulfinyl group significantly influences the chemical shifts (δ) of adjacent protons, causing them to appear further downfield. libretexts.org

The expected ¹H NMR spectrum would display signals corresponding to the ethyl group's methylene (B1212753) (–CH₂) and methyl (–CH₃) protons, as well as the isopropyl group's methine (–CH) and methyl (–CH₃) protons. The splitting of these signals, governed by the n+1 rule, reveals the number of protons on adjacent carbons. libretexts.org For example, the ethyl group's methyl protons would appear as a triplet, being adjacent to the two methylene protons.

Table 1: Predicted ¹H NMR Data for 2-(ethylsulfinyl)propane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet (t) |

| Ethyl -CH₂ | ~2.8 - 3.0 | Quartet (q) |

| Isopropyl -CH | ~3.1 - 3.3 | Multiplet (m) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom. msu.edu

The structure of 2-(ethylsulfinyl)propane contains four distinct carbon environments. The carbon atoms closer to the electronegative sulfinyl group are expected to be deshielded and resonate at a higher chemical shift. libretexts.org

Table 2: Predicted ¹³C NMR Data for 2-(ethylsulfinyl)propane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~7 - 10 |

| Ethyl -CH₂ | ~45 - 50 |

| Isopropyl -CH | ~55 - 60 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. libretexts.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netdiva-portal.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. reddit.com For 2-(ethylsulfinyl)propane, COSY would show correlations between the ethyl group's –CH₂ and –CH₃ protons, and between the isopropyl group's –CH and –CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the carbon signal predicted around 55-60 ppm would show a correlation to the proton signal predicted around 3.1-3.3 ppm, confirming the identity of the isopropyl –CH group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the ethyl group's methyl protons to the ethyl group's methylene carbon, and more importantly, from the ethyl group's methylene protons to the isopropyl group's methine carbon, confirming the ethylsulfinyl-propane connectivity.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. researchgate.net

For 2-(ethylsulfinyl)propane, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (136.21 g/mol ). nist.gov Common fragmentation pathways would involve the cleavage of carbon-sulfur and carbon-carbon bonds, leading to characteristic fragment ions.

Table 3: Predicted Key Fragments in the EI-MS of 2-(ethylsulfinyl)propane

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [CH₃CH₂S(O)CH(CH₃)₂]⁺ | 136 |

| Loss of ethyl | [S(O)CH(CH₃)₂]⁺ | 107 |

| Loss of isopropyl | [CH₃CH₂S(O)]⁺ | 79 |

| Isopropyl cation | [CH(CH₃)₂]⁺ | 43 |

Note: m/z values are based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different atomic compositions. acs.org For 2-(ethylsulfinyl)propane, HRMS would be used to confirm the molecular formula C₅H₁₂O₂S by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-(ethylsulfinyl)propane |

| Carbon |

| Hydrogen |

| Oxygen |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edumasterorganicchemistry.com

The sulfinyl group (>S=O) of 2-(ethylsulfinyl)propane gives rise to a highly characteristic and intense absorption band in the IR spectrum. This absorption is due to the S=O stretching vibration, denoted as ν(S=O).

S=O Stretching Vibration : For most sulfoxides, this vibration occurs in the spectral range of 950–1150 cm⁻¹. aip.org The high polarity of the sulfur-oxygen bond results in a very strong and easily identifiable peak, often being one of the most prominent features in the spectrum. aip.org The precise frequency of this band is sensitive to the electronic environment; the electron-donating nature of the ethyl and isopropyl groups influences the bond order and, consequently, the absorption frequency. aip.org

C-S Stretching Vibrations : The carbon-sulfur (C-S) stretching modes are also present but are generally weaker and appear at lower frequencies, typically in the 600-800 cm⁻¹ region. acs.org

Alkyl Group Vibrations : The spectrum will also contain characteristic absorptions for the C-H bonds of the ethyl and isopropyl groups, including stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1360-1470 cm⁻¹. msu.edu

The most definitive feature for confirming the presence of the sulfinyl functional group in 2-(ethylsulfinyl)propane is the strong ν(S=O) absorption band.

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

| S=O Stretch | Sulfinyl (R-S(O)-R') | 1000 - 1100 | Strong, Sharp |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2970 | Medium to Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1360 - 1470 | Variable |

| C-S Stretch | Thioether derivative | 600 - 800 | Weak to Medium |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing data on bond lengths, bond angles, and intermolecular interactions. forcetechnology.comox.ac.uk While a specific XRD study for 2-(ethylsulfinyl)propane is not widely published, its solid-state characteristics can be inferred from studies on analogous dialkyl sulfoxides. bruceryandontexist.net

X-ray diffraction analysis would reveal the precise molecular geometry of 2-(ethylsulfinyl)propane.

Sulfur Atom Geometry : The sulfur atom in a sulfoxide (B87167) has a trigonal pyramidal geometry. bruceryandontexist.netwikipedia.org This is due to the presence of the sulfinyl oxygen, two carbon atoms, and a stereochemically active lone pair of electrons, consistent with VSEPR theory.

Bond Lengths and Angles : Structural studies of similar dialkyl sulfoxides show characteristic bond parameters. The S=O bond length is typically short, around 1.50 Å. bruceryandontexist.net The S-C bond lengths are generally in the range of 1.80-1.82 Å. bruceryandontexist.net The bond angles around the sulfur atom are distorted from a perfect tetrahedral geometry due to the lone pair; the C-S-C angle is typically compressed to around 94-101°, while the O-S-C angles are larger, in the range of 105-112°. bruceryandontexist.net

| Parameter | Atom Pair/Triplet | Typical Value | Reference |

| Bond Length | S=O | 1.49 - 1.52 Å | bruceryandontexist.net |

| Bond Length | S-C | 1.80 - 1.82 Å | bruceryandontexist.net |

| Bond Angle | C-S-C | 94 - 101° | bruceryandontexist.net |

| Bond Angle | O-S-C | 105 - 112° | bruceryandontexist.net |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. ethz.ch For 2-(ethylsulfinyl)propane, the packing would be dictated by a combination of dipole-dipole forces and weaker van der Waals interactions.

Advanced Analytical Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for the separation and analysis of chemical compounds. libretexts.orgresearchgate.net It operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of compounds that may be thermolabile or non-volatile, making it suitable for many sulfoxides. actascientific.com It is widely employed in the biotechnology and pharmaceutical industries for protein and peptide characterization, as well as for purity assessments and stability testing of drug substances. hplc.euchromatographyonline.com The high resolution and reliability of HPLC make it an essential tool. hplc.euchromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most frequently utilized mode of HPLC, accounting for approximately 80% of all applications due to its simplicity and broad applicability. chromatographyonline.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. chromatographyonline.com For the analysis of sulfoxides like 2-(ethylsulfinyl)propane, a C18 column (an octadecyl-silica stationary phase) is a common choice. researchgate.netphcog.com

Method development involves the systematic optimization of several parameters to achieve the desired separation. researchgate.net The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical factor. phcog.comresearchgate.net The ratio of these solvents controls the retention time of the analyte; a general rule suggests that a 10% decrease in the organic solvent content can triple the retention time. researchgate.net For ionizable compounds, buffering the mobile phase to a specific pH is essential for reproducible results. researchgate.net Other parameters such as column temperature, flow rate, and detection wavelength are also optimized to ensure sharp, well-resolved peaks. phcog.com For instance, a baseline resolution for isomers of a related sulfonyl compound was achieved on a C18 column using a mobile phase of water-acetonitrile with trifluoroacetic acid as an additive. nih.govresearchgate.net

Table 1: Illustrative Parameters for Reversed-Phase HPLC Method Development

| Parameter | Typical Setting/Range | Purpose | Citation |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm | Provides a nonpolar surface for hydrophobic interactions. | researchgate.netchemrevlett.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes analytes from the column; ratio is adjusted to control retention. | phcog.comresearchgate.net |

| Buffer | 10-50 mM phosphate (B84403) or formate | Controls pH for consistent ionization and retention of acidic/basic analytes. | researchgate.netchromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. | phcog.comnih.gov |

| Column Temperature | 25 - 40 °C | Influences solvent viscosity and analyte retention, can improve peak shape. | phcog.comchemrevlett.com |

| Detection Wavelength | 220 - 230 nm | Selected based on the UV absorbance maximum of the analyte for optimal sensitivity. | nih.govresearchgate.net |

The sulfur atom in 2-(ethylsulfinyl)propane is a stereogenic center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.com Enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit different biological activities. csfarmacie.cz Therefore, separating and quantifying the individual enantiomers is crucial. polyu.edu.hk

Chiral HPLC is the method of choice for this purpose, offering accuracy and reproducibility. csfarmacie.czucc.ie This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czucc.ie Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for resolving sulfoxide (B87167) enantiomers. researchgate.netchromatographyonline.com The choice of polysaccharide and the specific chiral selector attached to it can significantly impact selectivity. chromatographyonline.com The mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, also plays a key role in achieving separation. researchgate.net By analyzing the separated enantiomers, the enantiomeric excess (% ee), a measure of the purity of a single enantiomer in a mixture, can be accurately determined. polyu.edu.hkresearchgate.net The importance of careful sample preparation for enantioenriched sulfoxides is critical to ensure reproducible and accurate results in chiral HPLC analysis. ucc.ie

Table 2: Example of Chiral HPLC for Sulfoxide Enantiomer Separation

| Parameter | Condition | Purpose | Citation |

| Technique | Chiral HPLC | To separate and quantify enantiomers. | ucc.ie |

| Stationary Phase | Chiralpak® IB (Cellulose-based) or Lux® Amylose-1 | Creates diastereomeric interactions to resolve enantiomers. | ucc.ie |

| Mobile Phase | Hydrocarbon-alcohol mixture | Elutes the separated enantiomers. | researchgate.net |

| Detection | UV Detector | Quantifies the amount of each enantiomer after separation. | ucc.ie |

| Output | Enantiomeric Excess (% ee) | Determines the purity of the chiral sample. | researchgate.net |

Reversed-Phase HPLC Method Development and Optimization

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. lucideon.com It is well-suited for the analysis of volatile sulfur compounds. researchgate.netnih.gov The methodology provides a quantitative analysis of volatile and semi-volatile organic compounds in various samples. lucideon.com

In a typical GC analysis of a compound like 2-(ethylsulfinyl)propane, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) onto a capillary column. acs.orgscirp.org The column, which contains the stationary phase, separates the components of the sample based on their boiling points and interactions with the phase. researchgate.net For complex samples, headspace solid-phase microextraction (HS-SPME) can be used to extract and preconcentrate volatile analytes before they are introduced into the GC system. researchgate.nettandfonline.com Following separation on the column, the components are identified and quantified by a detector. lucideon.com Flame photometric detectors (FPD) are specific for sulfur-containing compounds, while a mass spectrometer (MS) can provide definitive structural identification, making GC-MS a particularly powerful combination. researchgate.netlucideon.com A GC-MS method was used to identify 2,2-bis(ethylsulfonyl)propane in a fungal extract, demonstrating the technique's applicability to related structures. nih.gov

Table 3: General Parameters for GC Analysis of Volatile Sulfoxides

| Parameter | Typical Setting/Technique | Purpose | Citation |

| Sample Introduction | Headspace SPME or Direct Injection | Extracts and concentrates volatile analytes or introduces the sample. | researchgate.netresearchgate.net |

| Column | Fused silica (B1680970) capillary column (e.g., Rtx-5) | Separates volatile components based on boiling point and polarity. | acs.org |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. | acs.orgscirp.org |

| Oven Program | Temperature gradient (e.g., 120°C to 280°C) | Controls the elution of compounds by systematically increasing column temperature. | acs.org |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) | Provides identification (MS) or selective detection (FPD) of analytes. | researchgate.netlucideon.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.orgsigmaaldrich.com It is an invaluable tool for monitoring the progress of organic reactions, such as the oxidation of a sulfide (B99878) to form 2-(ethylsulfinyl)propane. acs.orgnih.gov TLC can also be used for initial screening of compound libraries or for checking the purity of a sample. rsc.orggoogle.com

The process involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). rochester.edu As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org This separation results in spots at different heights on the plate. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. libretexts.org For colorless compounds like many sulfoxides, the spots are visualized under a UV lamp or by staining with a reagent like iodine. nih.govrsc.org By comparing the spot of a reaction mixture to that of the starting material, a chemist can quickly judge whether the reaction is complete. rochester.edu

Table 4: Application of TLC in Reaction Monitoring

| Step | Description | Purpose | Citation |

| 1. Spotting | A capillary tube is used to apply small spots of the starting material, co-spot (mixture), and reaction mixture onto the TLC plate baseline. | To apply the samples for separation. | rochester.edu |

| 2. Development | The plate is placed in a chamber with a mobile phase (e.g., hexane-ethyl acetate), which travels up the plate. | To separate the components of the spotted samples based on polarity. | researchgate.net |

| 3. Visualization | After development, the plate is dried and observed under a UV lamp or placed in a jar with a visualizing agent (e.g., iodine). | To make the separated, colorless spots visible. | rsc.org |

| 4. Analysis | The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The Rf value helps identify the product. | To qualitatively assess the conversion of reactant to product. | libretexts.orgrochester.edu |

Hyphenated Analytical Techniques

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing comprehensive analytical data. ijpsjournal.comrjpn.org The coupling of chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is particularly prevalent. ijpsjournal.com

These techniques leverage the separation power of chromatography to resolve complex mixtures into individual components, which are then fed directly into a mass spectrometer. rjpn.org The mass spectrometer ionizes the components and separates the ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification. researchgate.net This approach offers exceptional sensitivity and specificity, allowing for the unambiguous identification and quantification of analytes even at trace levels. actascientific.com While GC-MS is ideal for volatile and thermally stable compounds, LC-MS is used for a broader range of molecules, including those that are polar or high in molecular weight. actascientific.com These hyphenated methods are indispensable for confirming the structure of 2-(ethylsulfinyl)propane, identifying unknown impurities, and analyzing metabolites in complex biological matrices. researchgate.netsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile or thermally labile compounds like sulfoxides. mdpi.com An LC-MS method for 2-(ethylsulfinyl)propane would involve separation via high-performance liquid chromatography (HPLC) followed by detection with a mass spectrometer.

For compounds like alkyl sulfoxides, reversed-phase chromatography is a common approach. nih.gov A C18 column would likely be employed to separate 2-(ethylsulfinyl)propane from other components in a sample matrix. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov

Detection by mass spectrometry, particularly with a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity. nih.govamsbiopharma.com Electrospray ionization (ESI) would be a suitable ionization source for a polar compound like 2-(ethylsulfinyl)propane. The instrument would be operated in selected reaction monitoring (SRM) mode for quantification, where specific precursor-to-product ion transitions are monitored, enhancing specificity and minimizing background interference. nih.gov While specific transitions for 2-(ethylsulfinyl)propane are not documented, they would be determined by infusing a pure standard of the compound into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. nih.gov Although sulfoxides can be prone to thermal degradation, GC-MS has been successfully used for the analysis of related S-alk(en)ylcysteine sulfoxides after appropriate derivatization. nih.gov

Direct analysis of 2-(ethylsulfinyl)propane by GC-MS might be possible, but would require careful optimization of the injector temperature to prevent decomposition. A more robust method would likely involve a derivatization step to create a more volatile and thermally stable analogue. nih.govtandfonline.com For instance, reduction of the sulfoxide group could be one approach.

The GC separation would typically be performed on a fused silica capillary column with a non-polar or mid-polar stationary phase. nih.gov Helium is the most common carrier gas. nih.gov The mass spectrometer, operating with electron ionization (EI), would fragment the molecule in a reproducible manner, yielding a characteristic mass spectrum that serves as a chemical fingerprint for identification. mdpi.comnih.gov The spectrum of an unknown peak in a sample chromatogram can be compared against a library of known spectra for identification. nih.gov

Quantitative Analysis Methods

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. The development and validation of these methods are critical to ensure the reliability and accuracy of the results.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. These calculations allow for the prediction of various chemical and physical properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it a standard tool for chemists. nrel.gov By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity indicators. nih.govphyschemres.org

For 2-(ethylsulfinyl)propane, DFT calculations would be instrumental in determining its optimized three-dimensional structure and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Predicted Electronic Properties of 2-(ethylsulfinyl)propane (Note: This data is illustrative of typical DFT output, as specific experimental or published computational values for this molecule are not readily available.)

| Parameter | Predicted Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures molecular polarity |

| Total Energy | -2450.7 Ha | Ground state electronic energy |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds and lone pairs. uni-muenchen.defaccts.de This method provides detailed information about charge distribution, hybridization, and the delocalizing effects of orbital interactions. dergipark.org.trresearchgate.net

The core of NBO analysis involves evaluating interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). The strength of these interactions, estimated using second-order perturbation theory, reveals the extent of charge delocalization, which contributes to molecular stability. uni-muenchen.de For 2-(ethylsulfinyl)propane, NBO analysis would quantify the polarity of the key S=O and S-C bonds and identify important hyperconjugative interactions, such as those between the oxygen lone pairs and the adjacent C-S antibonding orbitals.

Table 2: Representative NBO Analysis Data for Key Orbitals in 2-(ethylsulfinyl)propane (Note: This table is a hypothetical representation of NBO results.)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Implication |

| LP (1) O | σ(S-C1) | 3.2 | Delocalization from oxygen lone pair to C-S antibond |

| LP (1) O | σ(S-C3) | 3.1 | Delocalization from oxygen lone pair to C-S antibond |

| σ (C-H) | σ*(S-C) | 1.5 | Hyperconjugation stabilizing the molecule |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for interpreting experimental results. acs.org Methods like DFT can be used to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be predicted. acs.org

For 2-(ethylsulfinyl)propane, theoretical predictions of ¹H and ¹³C NMR chemical shifts would help in the assignment of signals in an experimental spectrum. libretexts.org Likewise, calculated vibrational frequencies would aid in assigning the absorption bands in its IR spectrum to specific molecular motions, such as the characteristic S=O stretch.

Table 3: Illustrative Predicted Spectroscopic Data for 2-(ethylsulfinyl)propane (Note: This data is hypothetical and serves as an example of computational predictions.)

| Parameter | Nucleus/Group | Predicted Value |

| ¹H NMR Chemical Shift | -CH(CH₃)₂ | ~2.8 ppm |

| ¹H NMR Chemical Shift | -CH₂CH₃ | ~2.5 ppm |

| ¹³C NMR Chemical Shift | -CH(CH₃)₂ | ~55 ppm |

| ¹³C NMR Chemical Shift | -CH₂CH₃ | ~25 ppm |

| IR Vibrational Frequency | S=O Stretch | ~1050 cm⁻¹ |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds. chemistrysteps.com Alkanes and their derivatives, such as propane (B168953), exist as an equilibrium of various staggered and eclipsed conformations, each with a different potential energy.

For 2-(ethylsulfinyl)propane, rotation around the C-S and C-C bonds leads to a complex potential energy surface with multiple energy minima (stable conformers) and maxima (transition states). csus.edu Computational methods are used to perform energy minimization, a process that systematically alters the geometry of the molecule to find the structure with the lowest possible energy, known as the global minimum. nih.gov This analysis is critical for understanding which conformation is most likely to be observed and for calculating accurate thermodynamic properties, which depend on the populations of all significant conformers.

Table 4: Example of Relative Energies for Hypothetical Conformers of 2-(ethylsulfinyl)propane (Note: This table illustrates the typical output of a conformational analysis.)

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti | 180° | 0.00 | Most Stable |

| Gauche 1 | 60° | 0.95 | Less Stable |

| Gauche 2 | -60° | 0.95 | Less Stable |

| Eclipsed | 0° | 4.50 | Least Stable (Transition State) |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. rug.nl By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic scale. plos.org These simulations are essential for studying large, flexible systems and their interactions with their environment, such as a solvent. mdpi.com

An MD simulation of 2-(ethylsulfinyl)propane could provide insights into its dynamic properties that are inaccessible through static calculations. For instance, it could be used to study the flexibility of the ethyl and isopropyl groups, the time scale of rotations around its chemical bonds, and its diffusion characteristics in a solution. rsc.org By simulating the molecule at different temperatures and pressures, one can observe how these conditions affect its conformational landscape and intermolecular interactions.

Structure–Property Relationship Investigations through Computational Methods

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.netmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecule. youtube.comrsc.org

For 2-(ethylsulfinyl)propane, a QSPR investigation would begin by calculating a wide range of molecular descriptors. These could include simple descriptors like molecular weight and atom counts, as well as more complex ones derived from its 3D structure and electronic properties, such as polar surface area (PSA), dipole moment, and solvent accessible surface area. By establishing a statistical correlation between these descriptors and a known property (e.g., boiling point, solubility) for a series of related molecules, a predictive model can be developed.

Table 5: Selected Molecular Descriptors for 2-(ethylsulfinyl)propane Relevant to QSPR Studies (Note: Values are calculated from its chemical formula or are typical for similar structures.)

| Descriptor | Value / Type | Relevance |

| Molecular Formula | C₅H₁₂OS | Basic constitutional property |

| Molecular Weight | 120.21 g/mol | Relates to bulk properties like density and boiling point |

| Topological Polar Surface Area (TPSA) | ~25.3 Ų | Predicts transport properties (e.g., membrane permeability) |

| Number of Rotatable Bonds | 3 | Indicator of molecular flexibility |

| LogP (Octanol-Water Partition Coeff.) | ~1.5 (Estimated) | Measures lipophilicity, important for solubility |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Sulfinyl Group

The sulfinyl functional group is central to the reactivity of 2-(ethylsulfinyl)propane, undergoing oxidation to the corresponding sulfone, reduction to the sulfide (B99878), and participating in reactions as both a nucleophile and an electrophile.

The oxidation of sulfoxides to sulfones is a common and well-established transformation in organic sulfur chemistry. wikipedia.orgjchemrev.com For 2-(ethylsulfinyl)propane, this involves the conversion of the sulfinyl group to a sulfonyl group, yielding 2-(ethylsulfonyl)propane. nist.gov This oxidation can be achieved using a variety of oxidizing agents. Care must be taken to avoid over-oxidation when synthesizing sulfoxides from sulfides, but in the case of converting a sulfoxide (B87167) to a sulfone, stronger oxidizing conditions are often employed. wikipedia.org

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used as a green and readily available oxidant. jchemrev.comresearchgate.net

Peroxy acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid is a highly effective reagent for the oxidation of sulfoxides to sulfones.

Iodine-based reagents: Reagents like iodosobenzene (B1197198) and iodoxybenzoic acid have been shown to be effective for sulfoxidation. jchemrev.com

Metal-based oxidants: Chromic acid in glacial acetic acid can be used, although it is a harsh reagent. jchemrev.com Tantalum carbide and niobium carbide have been used as catalysts with hydrogen peroxide for the selective oxidation of sulfides to sulfoxides or sulfones. organic-chemistry.org

The general mechanism involves the attack of the electrophilic oxygen from the oxidizing agent on the lone pair of the sulfur atom in the sulfinyl group.

Table 1: Common Oxidizing Agents for the Conversion of Sulfoxides to Sulfones

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., tantalum carbide) | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent (e.g., CH₂Cl₂) | researchgate.net |

| Sodium meta-periodate (NaIO₄) | Aqueous or alcoholic solvents | jchemrev.com |

| Chromic acid (H₂CrO₄) | Glacial acetic acid | jchemrev.com |

The sulfinyl group of 2-(ethylsulfinyl)propane can be reduced back to the corresponding sulfide, 2-(ethylthio)propane. nist.gov This deoxygenation reaction is typically achieved using reducing agents that can effectively remove the oxygen atom from the sulfur. wikipedia.org Common methods involve the use of hydrosilanes in the presence of metal complexes as catalysts. wikipedia.org

The sulfinyl group in 2-(ethylsulfinyl)propane possesses both nucleophilic and electrophilic character. The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, particularly in coordination with metals. wikipedia.org Conversely, the polarized S=O bond, with a partial positive charge on the sulfur atom, makes it susceptible to attack by strong nucleophiles. The oxygen atom, with its partial negative charge and lone pairs, can act as a nucleophilic center, especially in reactions with strong electrophiles.

Reduction Reactions of the Sulfinyl Moiety

Reactivity of the Propane (B168953) Carbon Backbone

The presence of the sulfinyl group significantly influences the reactivity of the adjacent carbon atoms in the propane chain.

The hydrogen atoms on the carbon atom alpha to the sulfinyl group in 2-(ethylsulfinyl)propane are significantly more acidic than typical alkane hydrogens. wikipedia.orglibretexts.org This increased acidity is due to the ability of the adjacent sulfinyl group to stabilize the resulting carbanion through resonance and inductive effects. pressbooks.publibretexts.org Strong bases, such as sodium hydride or organolithium reagents like n-butyllithium, can deprotonate the α-carbon to form a stabilized carbanion. wikipedia.orgrsc.org

The resulting α-sulfinyl carbanion is a valuable intermediate in organic synthesis. acs.orgrsc.org It can react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds. researchgate.net This reactivity allows for the elaboration of the carbon skeleton adjacent to the sulfur atom. The stereochemistry of these reactions is often influenced by the chiral sulfinyl group, which can lead to diastereoselective transformations. rsc.orgacs.org

Table 2: Approximate pKa Values of α-Hydrogens in Different Compound Classes

| Compound Class | Approximate pKa | Reference |

| Alkane | ~50 | libretexts.orglibretexts.org |

| Ketone | ~19-21 | libretexts.org |

| Aldehyde | ~16-18 | libretexts.org |

| Ester | ~23-25 | libretexts.org |

| Sulfoxide | ~35 | wikipedia.org |

Note: The pKa of sulfoxides can vary depending on the substituents.

The carbon backbone of 2-(ethylsulfinyl)propane can undergo both substitution and elimination reactions.

Substitution Reactions: As discussed in the previous section, the formation of an α-sulfinyl carbanion allows for nucleophilic substitution reactions at the α-carbon. researchgate.netlibretexts.orgwikipedia.org Alkylation of the carbanion with an alkyl halide is a common example of such a reaction. researchgate.net

Elimination Reactions: Alkyl sulfoxides can undergo a thermal syn-elimination reaction, also known as a sulfoxide pyrolysis or a Cope-type elimination. wikipedia.org This reaction proceeds through a five-membered cyclic transition state (an E_i mechanism) to yield an alkene and a sulfenic acid. nih.govacs.org For 2-(ethylsulfinyl)propane, heating could potentially lead to the formation of propene and ethanesulfenic acid. The reaction typically requires elevated temperatures, often in the range of 80-160 °C. The stereochemistry of the elimination is syn, meaning the hydrogen atom and the sulfinyl group that are eliminated are on the same side of the C-C bond.

Alpha-Hydrogen Acidity and Carbanion Chemistry

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics for a compound like 2-(ethylsulfinyl)propane involves determining the rate at which it undergoes chemical transformations and the factors that influence this rate. Such studies provide insight into the reaction mechanism on a molecular level. The rate of a chemical reaction is primarily governed by the chemical nature of the reactants, their ability to come into contact, their concentrations, the system's temperature, and the presence of catalysts. ukzn.ac.za For a reaction involving 2-(ethylsulfinyl)propane, the rate law would be expressed as an equation relating the reaction rate to the concentrations of the reactants raised to a certain power, known as the reaction order. For instance, in the oxidation of propane, a global mechanism has been proposed with specific reaction orders with respect to propane and oxygen. utm.my

Thermodynamic studies focus on the energy changes that accompany chemical reactions of 2-(ethylsulfinyl)propane. These investigations determine key properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. This data is crucial for predicting the spontaneity and equilibrium position of a reaction. While comprehensive thermodynamic data compilations exist for propane over wide temperature and pressure ranges osti.gov, specific experimental or calculated thermodynamic data for 2-(ethylsulfinyl)propane is not widely available in public databases. The NIST Chemistry WebBook notes the availability of thermophysical and thermochemical data for the related compound 2-(ethylsulfonyl)propane, but this is typically part of a subscription service. nist.gov Thermodynamic studies on the dissolution and solubility of related sulfonic acid propane derivatives in various solvents have been conducted to determine properties like dissolution enthalpy and entropy. dntb.gov.ua Similar studies on 2-(ethylsulfinyl)propane would be essential for understanding its behavior in solution and for process design.

Catalytic Applications of 2-(ethylsulfinyl)propane Derivatives

Derivatives of 2-(ethylsulfinyl)propane, particularly those incorporating chirality at the sulfur atom or additional ligating groups, hold significant potential in catalysis, both as ligands for transition metals and as organocatalysts.

The sulfinyl group in 2-(ethylsulfinyl)propane derivatives is an effective coordinating group for a variety of transition metals. The sulfur and oxygen atoms possess lone pairs of electrons that can be donated to a metal center, making them versatile ligands. wikipedia.org Analogous compounds, such as bis(sulfinyl)alkanes, have been extensively studied as ligands in coordination chemistry. researchgate.netsemanticscholar.orgresearchgate.net These ligands can be classified as monodentate, forming one coordinate bond, or bidentate/multidentate if additional coordinating groups are present, forming multiple bonds and often creating a chelate ring. savemyexams.com

Derivatives like 1,3-bis(sulfinyl)propanes are particularly interesting as they can act as bidentate chelating ligands, similar to the well-known 1,3-bis(diphenylphosphino)propane (B126693) (dppp) used in homogeneous catalysis. nih.govmdpi.com The propane backbone imposes specific geometric constraints, influencing the "bite angle" of the chelating ligand, which is a critical factor in determining the geometry and subsequent reactivity of the metal complex. mdpi.com

The coordination modes of sulfoxide ligands are diverse. They can coordinate to a metal center through the sulfur atom, the oxygen atom, or bridge two metal centers. researchgate.net In complexes with flexible disulfoxide ligands, both chelating and bridging coordination modes have been observed. researchgate.netresearchgate.net For example, in a tetranuclear silver(I) complex with meso-1,2-bis(ethylsulfinyl)ethane, the ligand exhibits both bidentate (O,O) chelating and tridentate bridging-chelating modes. researchgate.net The choice of metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere all influence the preferred coordination mode.

| Ligand | Metal Ion | Complex Formula Example | Coordination Mode | Reference |

|---|---|---|---|---|

| meso-1,3-bis(n-propylsulfinyl)propane (BPSP) | Copper(II) | [trans-Cu(meso-BPSP)₂(H₂O)₂]²⁺ | Bidentate (O,O) chelating | researchgate.net |

| 1,3-bis(methylsulfinyl)propane (BMSP) | Ruthenium(II) | cis-RuCl₂(BMSP)₂ | Not specified | researchgate.net |

| (R,R)-1,3-bis(ethylsulfinyl)propane | Ruthenium(II) | Not specified | Not specified | semanticscholar.org |

| meso-1,2-bis(ethylsulfinyl)ethane | Lanthanum(III) | [La(μ-meso-L)(rac-L)₂(CH₃OH)₂₃]n | Bridging and Chelating | researchgate.net |

| 1,4-bis(phenylsulfinyl)butane | Cadmium(II) | [Cd(L)₃₂]n | Bridging and Chelating | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. unibo.it Chiral sulfinyl compounds are recognized as effective chiral auxiliaries, ligands, and catalysts. acs.org A chiral derivative of 2-(ethylsulfinyl)propane, where the sulfur atom is a stereocenter, could function as a chiral organocatalyst. Such a catalyst could activate substrates through the formation of hydrogen bonds or other non-covalent interactions, creating a chiral environment that directs the stereochemical outcome of a reaction.

The application of chiral sulfoxides and related sulfur-containing ylides in asymmetric catalysis is an area of active research. For example, chiral phosphoric acids have been used to catalyze the asymmetric N-H bond insertion reactions of α-carbonyl sulfonium (B1226848) ylides, producing chiral α-amino ketones with high enantioselectivity. oaepublish.com Similarly, chiral thiourea (B124793) catalysts are known to activate sulfoxonium ylides through hydrogen bonding interactions between the thiourea moiety and the S=O group, enabling enantioselective transformations. oaepublish.com

A chiral 2-(ethylsulfinyl)propane derivative could potentially catalyze a range of asymmetric transformations. By analogy with other organocatalytic systems, it could be applied to:

Asymmetric Aldol Reactions: Activating an aldehyde or ketone component to facilitate enantioselective C-C bond formation. unibo.it

Asymmetric Michael Additions: Directing the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

Asymmetric Sulfoxidation: Catalyzing the oxidation of prochiral sulfides to chiral sulfoxides, a process where chiral sulfinyl compounds themselves have been employed as catalysts. acs.org

The efficacy of a chiral 2-(ethylsulfinyl)propane-based organocatalyst would depend on its ability to form well-defined transition states with the reacting substrates, where one pathway is significantly favored over the other, leading to a high enantiomeric excess of the product. unibo.itresearchgate.net

Advanced Applications in Chemical Synthesis

Role as a Synthetic Intermediate in Organic Transformations

The sulfoxide (B87167) functional group is a versatile tool in organic synthesis, capable of participating in a wide array of chemical transformations. As a simple alkyl sulfoxide, 2-(ethylsulfinyl)propane can be considered a fundamental intermediate for various synthetic pathways. Its precursor, 2-(ethylthio)propane (ethyl isopropyl sulfide), is readily prepared, and the subsequent oxidation to the sulfoxide, and further to the sulfone, 2-(ethylsulfonyl)propane, allows for a stepwise introduction of different sulfur-based functionalities. nist.gov

Table 1: Physicochemical Properties of 2-(ethylsulfinyl)propane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(ethylthio)propane | 5145-99-3 | C₅H₁₂S | 104.21 |

| 2-(ethylsulfinyl)propane | 25432-19-3 | C₅H₁₂OS | 120.21 |

| 2-(ethylsulfonyl)propane | 4853-75-2 | C₅H₁₂O₂S | 136.21 |

This table was generated based on data from sources lookchem.comnist.govaksci.com.

Simple organosulfur compounds serve as foundational building blocks for constructing more complex molecular structures. While specific examples detailing the incorporation of the entire 2-(ethylsulfinyl)propane molecule into larger architectures are not prominent in the literature, the principles of sulfoxide chemistry suggest its potential utility. For instance, the methylsulfinyl carbanion (Corey-Chaykovsky reagent) is a well-known reagent for the synthesis of epoxides and cyclopropanes from carbonyls and α,β-unsaturated carbonyls, respectively. acs.orgdiva-portal.org By analogy, a deprotonated form of 2-(ethylsulfinyl)propane could potentially be used to introduce the ethylsulfinylpropyl group into other molecules, forming the backbone of more elaborate structures.

The primary role of a simple sulfoxide like 2-(ethylsulfinyl)propane in synthesis would be to introduce the sulfinyl group itself. This functional group is valuable for its ability to activate adjacent carbon atoms for nucleophilic attack or to act as a leaving group in elimination reactions to form double bonds. The sulfinyl group can be readily transformed into other sulfur-containing groups, such as sulfones or sulfides, providing synthetic flexibility.

Building Block for Complex Organic Architectures

Chiral Building Block in Enantioselective Synthesis

The sulfur atom of 2-(ethylsulfinyl)propane is a stereogenic center, meaning the compound can exist as two distinct enantiomers. This inherent chirality is a critical feature for applications in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. Enantiomerically pure sulfoxides are valuable as chiral auxiliaries, directing the stereochemical outcome of a reaction before being removed.

While research focusing specifically on the resolution and application of chiral 2-(ethylsulfinyl)propane is limited, extensive studies on related C₂-symmetric 1,3-bis(sulfinyl)propanes highlight the importance of this structural motif. acs.orgnih.gov For example, enantiopure (R,R)- and (S,S)-1,3-bis(ethylsulfinyl)propane have been synthesized and used as chiral ligands in the formation of ruthenium(II) complexes and as organocatalysts in asymmetric allylation reactions. acs.orgsemanticscholar.org These applications underscore the potential of the chiral sulfinyl-propane unit, a category to which 2-(ethylsulfinyl)propane belongs, as a valuable tool for controlling stereochemistry in complex syntheses. acs.orgnih.gov

Precursor for Advanced Materials (excluding specific material properties)

Sulfur-containing compounds are sometimes used as precursors for advanced materials. The sulfinyl group can influence the properties of polymers and other materials through its polarity and ability to coordinate with metals. For example, research has demonstrated that flexible bis(sulfinyl)propane ligands can be used to construct cadmium(II) coordination polymers, which are a type of metal-organic framework (MOF). researchgate.net

Furthermore, the synthesis of ruthenium(II) complexes using ligands like trans-dichlorobis[(R,R)-1,3-bis(ethylsulfinyl)propane]ruthenium(II) points to the role of sulfinyl propanes as precursors to complex organometallic materials. acs.org Although direct evidence for the use of 2-(ethylsulfinyl)propane in this context is not available, its ability to act as a ligand through its sulfinyl oxygen suggests its potential as a simple precursor for creating metal complexes or functional polymers.

Utility in Agrochemical Synthesis (as intermediate, excluding specific product details)

The synthesis of modern agrochemicals often involves the use of specialized intermediates to build the final active molecule. vandemark.com Compounds containing methylsulfonyl and other sulfur-based functional groups are known to be important building blocks for herbicides and insecticides. ontosight.ai For example, propanenitrile derivatives containing a methylsulfinyl group are known intermediates in the synthesis of various agrochemicals. ontosight.ai While the direct use of 2-(ethylsulfinyl)propane as an agrochemical intermediate is not explicitly documented in available research, its structure is analogous to other known sulfur-containing building blocks used in the industry. Its potential lies in its ability to introduce a specific alkylsulfinyl moiety into a larger molecule destined for agricultural applications.

Mechanistic Aspects of Biological Interactions

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of a compound describes how it functions at the molecular level to produce a pharmacological effect. For 2-(ethylsulfinyl)propane, this would involve its interaction with specific biological molecules, the role of its chemical properties in these interactions, and its subsequent influence on cellular functions.

Molecular recognition is the foundation of many biological processes, where a host molecule (like a receptor or enzyme) selectively binds a guest molecule (a ligand, such as 2-(ethylsulfinyl)propane). ontosight.ai The key to this interaction lies in the specific chemical features of the ligand.

The sulfoxide (B87167) group is central to the potential biological activity of 2-(ethylsulfinyl)propane. A sulfoxide features a sulfur atom bonded to an oxygen atom and two carbon atoms. The sulfur center is pyramidal, and when the two organic groups attached are different (in this case, ethyl and isopropyl), the sulfur atom becomes a chiral center. wikipedia.org This stereochemical feature is critical, as biological systems are often highly sensitive to the three-dimensional shape of a molecule. The energy barrier to invert this chiral center is typically high, making sulfoxides optically stable at room temperature. wikipedia.org

The interaction with biological targets is governed by non-covalent forces. The polarized sulfinyl group, R-S(=O)-R', is a potent hydrogen bond acceptor at the oxygen atom and can participate in dipole-dipole interactions. The alkyl groups (ethyl and isopropyl) can engage in hydrophobic or van der Waals interactions with nonpolar regions of a biological target. While specific protein targets for 2-(ethylsulfinyl)propane have not been identified, research on other sulfoxide-containing molecules shows they can act as enzyme inhibitors or receptor modulators. ontosight.aiacs.org For instance, the biological activity of compounds like (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is attributed to its ability to form hydrogen bonds and hydrophobic interactions with target enzymes and receptors.

Table 1: Potential Non-Covalent Interactions of 2-(ethylsulfinyl)propane with Biological Targets

| Interacting Moiety of 2-(ethylsulfinyl)propane | Type of Interaction | Potential Target Residue/Environment |

| Sulfinyl Oxygen (S=O) | Hydrogen Bond Acceptor | Amino acid side chains with H-bond donors (e.g., Serine, Threonine, Tyrosine, Lysine) |

| Sulfinyl Group (S=O) | Dipole-Dipole | Polar binding pockets in enzymes or receptors |

| Ethyl and Isopropyl Groups | Hydrophobic Interactions | Nonpolar amino acid side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Entire Molecule | Van der Waals Forces | General close-contact interactions within a binding site |

The bond between sulfur and oxygen in a sulfoxide is highly polarized, making the sulfinyl group a polar functional group. wikipedia.org This polarity significantly influences a molecule's physicochemical properties, such as solubility, and its ability to interact with biological systems. The polarity of the sulfinyl group in 2-(ethylsulfinyl)propane would make it more water-soluble than its non-oxidized sulfide (B99878) counterpart, 2-(ethylthio)propane, which affects its distribution in the body and its concentration at potential sites of action.

The oxidation state of the sulfur atom is often critical for biological activity. Studies on aryl sulfoxide inhibitors of the enzyme monoacylglycerol lipase (B570770) (MAGL) have shown that reducing the sulfoxide to a sulfide or oxidizing it to a sulfone can abolish its inhibitory activity. acs.org This demonstrates that the specific polarity, geometry, and electronic properties of the sulfinyl group itself are essential for binding and eliciting a biological response. This principle suggests that the sulfinyl moiety of 2-(ethylsulfinyl)propane is likely the primary driver of any potential biological activity. Polymers containing alkyl sulfoxide side groups exhibit thermo-responsive behavior based on the balance between sulfoxide-water hydrogen bonds and hydrophobic interactions of the alkyl chains. rsc.org This highlights how the polarity of the sulfinyl group mediates interactions with an aqueous environment.

Table 2: Comparison of Predicted Physicochemical Properties Based on Sulfur Oxidation State

| Compound Name | Functional Group | Predicted Polarity | Predicted Water Solubility |

| 2-(ethylthio)propane | Sulfide (R-S-R') | Low | Low |

| 2-(ethylsulfinyl)propane | Sulfoxide (R-S(O)-R') | High | Moderate |

| 2-(ethylsulfonyl)propane | Sulfone (R-S(O)₂-R') | Very High | High |

Based on the activities of analogous compounds, 2-(ethylsulfinyl)propane could potentially participate in several cellular processes.

Enzyme Inhibition : Many pharmaceuticals containing a sulfoxide or sulfonyl group function by inhibiting enzymes. tandfonline.comnih.gov For example, certain triaryl-2-propen-1-ones with a methylsulfonyl group are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Given its structure, 2-(ethylsulfinyl)propane could theoretically act as a competitive or allosteric inhibitor of enzymes that have a binding site complementary to its size and chemical properties.

Membrane and Ion Channel Interaction : Simple aliphatic sulfoxides are known to interact with cell membranes. A study on dimethyl sulfoxide (DMSO) and other water-soluble aliphatic solutes showed they can block nerve action potentials, partly by reducing Na+ currents and increasing membrane fluidity. nih.gov It is plausible that 2-(ethylsulfinyl)propane could exert similar, though likely quantitatively different, effects on membrane properties and ion channel function.

Participation in Redox Processes : The sulfoxide group can be involved in cellular redox chemistry. Aliphatic sulfides can be oxidized to sulfoxides by reactive oxygen species (ROS) generated during normal metabolism or oxidative stress. acs.orgresearchgate.net In some contexts, sulfoxides can also act as antioxidants. wikipedia.org The reaction between sulfur radical cations and superoxide (B77818) is a known pathway for sulfoxide formation in aqueous solutions. acs.org Therefore, 2-(ethylsulfinyl)propane could potentially be formed from its sulfide precursor in a biological system or participate in modulating cellular redox balance.

Role of Sulfinyl Polarity in Modulating Biological Activity

Structure-Activity Relationship (SAR) Principles Applied to Sulfinyl Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For sulfinyl compounds, several key structural features are consistently important.

Chirality at the Sulfur Atom : As the sulfur atom in 2-(ethylsulfinyl)propane is a stereocenter, the molecule exists as two enantiomers (R and S). For many biologically active sulfoxides, biological activity is highly stereospecific, with one enantiomer being significantly more potent. acs.org This is because the precise three-dimensional arrangement of atoms is critical for optimal fitting into a chiral biological target like an enzyme's active site.

Nature of the Alkyl Substituents : The size, shape, and hydrophobicity of the alkyl groups attached to the sulfinyl moiety are crucial. SAR studies of MAGL inhibitors showed that elongating or branching the alkyl chains can dramatically increase or decrease potency. acs.org In 2-(ethylsulfinyl)propane, the ethyl and isopropyl groups dictate the steric bulk and lipophilicity, which would influence its binding affinity and selectivity for any potential target.

Table 3: Hypothetical Structure-Activity Relationship for 2-(ethylsulfinyl)propane Analogs (Note: This table is illustrative and based on general SAR principles, not on experimental data for this specific compound series.)

| Compound | Structural Modification from 2-(ethylsulfinyl)propane | Predicted Effect on Activity | Rationale |

| (R)-2-(ethylsulfinyl)propane | Single enantiomer | Potentially higher or lower | Biological targets are chiral; one enantiomer may fit better than the other or the racemate. acs.org |

| 2-(methylsulfinyl)propane | Ethyl group replaced by methyl | Likely altered | Smaller substituent may change binding affinity or selectivity. |

| 2-(tert-butylsulfinyl)propane | Ethyl group replaced by tert-butyl | Likely altered | Increased steric bulk can improve or hinder binding. acs.org |

| 2-(ethylthio)propane | Sulfoxide reduced to sulfide | Likely inactive | Loss of the polar S=O group and hydrogen bond acceptor. acs.org |

| 2-(ethylsulfonyl)propane | Sulfoxide oxidized to sulfone | Likely inactive | Altered geometry and electronic properties of the sulfur center. acs.org |

Computational Approaches to Study Biological Interactions

In the absence of experimental data, computational methods serve as powerful tools to predict and analyze the potential interactions of a molecule like 2-(ethylsulfinyl)propane with biological targets. diva-portal.org

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand) to a second (the receptor, typically a protein). scispace.com Although no specific docking studies for 2-(ethylsulfinyl)propane are available in the literature, the methodology provides a clear path for future investigation.

A typical molecular docking study would involve:

Selecting a potential protein target (e.g., an enzyme implicated in a disease pathway that could be modulated by a small molecule).

Obtaining the 3D structure of the protein, usually from a repository like the Protein Data Bank.

Generating a 3D model of 2-(ethylsulfinyl)propane.

Using docking software (e.g., AutoDock) to place the ligand into the protein's binding site in various conformations and orientations.

Scoring the different poses based on calculated binding energy, with lower energy values suggesting higher affinity.

The results would visualize the ligand-protein complex, revealing key interactions such as hydrogen bonds between the sulfinyl oxygen and amino acid residues in the binding pocket, and hydrophobic interactions involving the ethyl and isopropyl groups. researchgate.netresearchgate.net This analysis can generate testable hypotheses about the compound's mechanism of action and guide the synthesis of more potent analogs. researchgate.net

Table 4: Hypothetical Molecular Docking Results for 2-(ethylsulfinyl)propane against a Target Enzyme (Note: This table is a fictional example to illustrate the output of a molecular docking analysis.)

| Parameter | Result | Interpretation |

| Target Protein | Cyclooxygenase-2 (COX-2) | A known enzyme target for anti-inflammatory drugs. |

| Binding Site | Catalytic Pocket | The region where the natural substrate binds. |

| Binding Energy (kcal/mol) | -6.8 | Indicates a favorable binding affinity. |

| Key Hydrogen Bond Interactions | Sulfinyl oxygen with Serine-530 and Tyrosine-385 | Suggests the sulfinyl group is critical for anchoring the ligand in the active site. |

| Key Hydrophobic Interactions | Isopropyl group with Leucine-352, Valine-523; Ethyl group with Alanine-527 | Indicates the alkyl groups contribute to binding by fitting into nonpolar sub-pockets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

The fundamental premise of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. These properties, known as descriptors, can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. By developing a regression model that links these descriptors to a measured biological response (e.g., IC₅₀, LD₅₀), it becomes possible to predict the activity of compounds that have not yet been synthesized or tested.